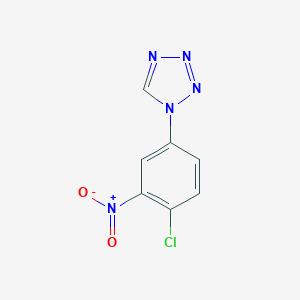

1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

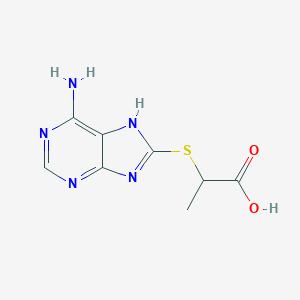

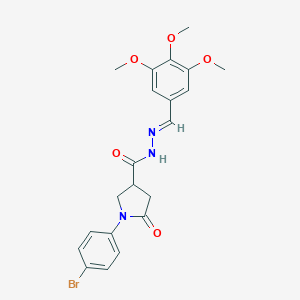

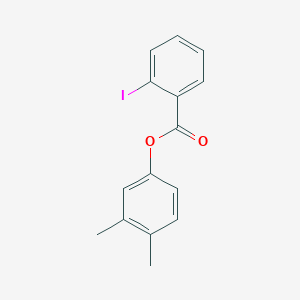

The compound “1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 4-chloro-3-nitrophenyl group is a derivative of phenyl group, which is a functional group characterized by a ring of six carbon atoms, known as a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have nitro (-NO2) and chloro (-Cl) substituents attached to it .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : Tetrazole compounds, including variants of phenyl tetrazoles, have been synthesized and analyzed using various techniques such as Infrared spectroscopy, mass spectrometry, Nuclear Magnetic Resonance, and X-ray Diffraction. These compounds show exothermic decomposition in a certain temperature range, leading to the release of nitrogen and formation of isonitrile as decomposition products (Yılmaz et al., 2015).

Corrosion Inhibition : Studies have shown that certain derivatives of tetrazole, like 1-(4-nitrophenyl)-5-amino-1H-tetrazole, exhibit inhibitory effects on the corrosion of metals such as stainless steel and aluminum in acidic environments. These compounds act by adsorbing onto the metal surface, thereby hindering acid attack and modifying the anodic dissolution process (Ehsani et al., 2014), (Ehsani et al., 2015).

Prototropic Tautomerism : Research on tautomerism in tetrazoles, including 1-phenyl- and 1-(4-nitrophenyl)tetrazoles, reveals their thermodynamic stability and the potential formation of specific ions upon protonation, which is crucial for understanding their chemical behavior (Poplavskaya et al., 2000).

Catalytic Properties : Tetrazole-based coordination polymers have been studied for their catalytic properties, particularly in the coupling reactions of α-amino acids. This research contributes to the understanding of the utility of tetrazole compounds in catalysis (Xu et al., 2015).

Molecular Docking and Bioassay Studies : Molecular docking studies have been conducted to understand the interaction of tetrazole compounds within the active site of enzymes like cyclooxygenase-2. These studies are crucial for designing drugs and understanding the molecular basis of their action (Al-Hourani et al., 2016).

Electronic Properties : The electronic properties of tetrazole derivatives have been explored through experimental and theoretical studies, highlighting their potential in various electronic applications (Rayat et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chloro-3-nitrophenyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN5O2/c8-6-2-1-5(3-7(6)13(14)15)12-4-9-10-11-12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEPUUMWQHWBMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B400304.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B400310.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B400311.png)

![1-(4-iodophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400319.png)

![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-ethoxyphenyl 3-iodobenzoate](/img/structure/B400323.png)